molecular formula C19H20ClN3O3 B4077084 1-(3-chlorophenyl)-4-[2-(4-nitrophenyl)propanoyl]piperazine

1-(3-chlorophenyl)-4-[2-(4-nitrophenyl)propanoyl]piperazine

Cat. No. B4077084
M. Wt: 373.8 g/mol
InChI Key: BQEMKVRRGFERND-UHFFFAOYSA-N
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Description

1-(3-chlorophenyl)-4-[2-(4-nitrophenyl)propanoyl]piperazine, commonly known as CNPP, is a piperazine derivative that has been widely studied for its potential therapeutic applications. CNPP belongs to the class of compounds known as phenylpiperazines, which have been extensively investigated for their pharmacological properties.

Mechanism of Action

The exact mechanism of action of CNPP is not fully understood. However, it is believed to act as a selective serotonin reuptake inhibitor (SSRI) and a partial agonist at the 5-HT1A receptor. CNPP has also been shown to modulate the activity of dopamine and norepinephrine in the brain.
Biochemical and Physiological Effects
CNPP has been shown to have a range of biochemical and physiological effects. It has been shown to increase the levels of serotonin, dopamine, and norepinephrine in the brain. CNPP has also been shown to decrease the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response.

Advantages and Limitations for Lab Experiments

CNPP has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its pharmacological properties. However, CNPP has some limitations for lab experiments. It is not very soluble in water, which can make it difficult to work with. CNPP is also relatively expensive compared to other compounds.

Future Directions

There are several future directions for the study of CNPP. One potential direction is to investigate its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. Another potential direction is to investigate its potential use as an antidepressant, anxiolytic, and antipsychotic agent. Additionally, further studies are needed to fully understand the mechanism of action of CNPP and its effects on the brain and body.

Scientific Research Applications

CNPP has been extensively studied for its potential therapeutic applications. It has been investigated as a potential antidepressant, anxiolytic, and antipsychotic agent. CNPP has also been studied for its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease.

properties

IUPAC Name

1-[4-(3-chlorophenyl)piperazin-1-yl]-2-(4-nitrophenyl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O3/c1-14(15-5-7-17(8-6-15)23(25)26)19(24)22-11-9-21(10-12-22)18-4-2-3-16(20)13-18/h2-8,13-14H,9-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQEMKVRRGFERND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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